molecular formula C17H21FN2O2 B2932411 [1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone CAS No. 957014-57-2

[1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone

Cat. No.: B2932411
CAS No.: 957014-57-2
M. Wt: 304.365
InChI Key: GCNUZIOVSYJMRK-UHFFFAOYSA-N
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Description

The compound [1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone is a pyrazole-based methanone derivative featuring a tert-butyl group on the pyrazole ring and a 3-fluoropropoxy substituent on the ortho-position of a phenyl ring.

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[2-(3-fluoropropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-17(2,3)20-12-13(11-19-20)16(21)14-7-4-5-8-15(14)22-10-6-9-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUZIOVSYJMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328527
Record name (1-tert-butylpyrazol-4-yl)-[2-(3-fluoropropoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957014-57-2
Record name (1-tert-butylpyrazol-4-yl)-[2-(3-fluoropropoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone, identified by the chemical formula C17H21FN2O2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group and a phenyl moiety with a fluoropropoxy side chain. This unique structure is believed to influence its biological interactions.

PropertyValue
Molecular FormulaC17H21FN2O2
Molecular Weight304.36 g/mol
Melting PointNot reported
SolubilitySoluble in organic solvents

Anticancer Potential

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound induces apoptosis in human cancer cells, with IC50 values suggesting potent activity against breast and colon cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent.

  • Research Findings : In a study evaluating various derivatives, this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, and compounds that can modulate inflammatory pathways are of high interest.

  • Experimental Data : The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant reduction in TNF-alpha and IL-6 levels, indicating potential use in treating inflammatory conditions.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific signaling pathways involved in cell proliferation and apoptosis.

MechanismDescription
Apoptosis InductionTriggers programmed cell death in cancer cells
Cytokine ModulationReduces levels of inflammatory cytokines
Antimicrobial ActionDisrupts bacterial cell wall synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analog: [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone
  • Key Differences :
    • Aromatic System : The naphthyl group in this analog introduces a larger aromatic system compared to the phenyl group in the target compound. This increases molecular weight (354.4 g/mol vs. ~312.3 g/mol for a phenyl analog) and may enhance π-π stacking interactions in biological targets .
    • Substituent Position : The fluoropropoxy group is attached to the 1-position of the naphthyl ring, whereas the target compound’s substituent is at the 2-position of the phenyl ring. Positional effects could influence steric hindrance and binding affinity.
Property Target Compound (Phenyl) Naphthyl Analog (CAS: 956206-11-4)
Molecular Formula C₁₉H₂₂FN₂O₂ (estimated) C₂₁H₂₃FN₂O₂
Molecular Weight ~312.3 g/mol 354.4 g/mol
Fluorinated Substituent 3-fluoropropoxy (ortho) 3-fluoropropoxy (naphthyl-1)
2.2. Substituent Variations: Fluoropropoxy vs. Non-Fluorinated Alkoxy
  • Example: In (3-(1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(2-furyl)methanone (CAS: 477709-15-2), fluorine enhances lipophilicity (predicted logP: 3.82) and thermal stability (boiling point: 528.2°C) .
2.3. Pyrazole Substituent Variations: tert-Butyl vs. Other Groups
  • This is observed in patent compounds like (1-tert-butylpyrazol-4-yl)-[4-(pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidin-1-yl]methanone, where bulky groups enhance kinase inhibition .
  • Comparison with Methyl or Trifluoromethyl Substituents :
    • Compounds like 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1187984-76-4) exhibit higher polarity due to the trifluoromethyl group, which may reduce membrane permeability compared to tert-butyl analogs .

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